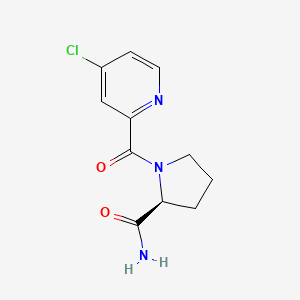![molecular formula C15H20N2O3 B7342831 (2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)
(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide, also known as MMMP, is a synthetic compound that has been widely researched for its potential therapeutic applications. MMMP belongs to the class of pyrrolidine carboxamide compounds that have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of (2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory and tumor pathways. This compound has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity for its target enzymes. This compound has also been found to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for (2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. This compound may also be used as a tool compound to study the role of its target enzymes in various biological processes.
Synthesemethoden
The synthesis of (2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxy-5-methylbenzoyl chloride with pyrrolidine, followed by the addition of a carboxamide group. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(20-2)11(8-10)9-14(18)17-7-3-4-12(17)15(16)19/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,16,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKTFDITYMELN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCC[C@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-[(2-ethylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[4-fluoro-3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7342749.png)
![2-(4-cyanophenoxy)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342754.png)
![ethyl 4-oxo-4-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]butanoate](/img/structure/B7342760.png)
![methyl 5-[3-oxo-3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B7342772.png)
![1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7342781.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7342787.png)
![methyl 2-[3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]furan-2-yl]acetate](/img/structure/B7342795.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7342796.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7342800.png)
![1-[2-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-oxoethyl]-4-phenyl-1,3-diazinan-2-one](/img/structure/B7342808.png)
![(2S)-1-[3-(1H-imidazol-5-yl)-2-methylpropanoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7342811.png)
![(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
